molecular formula C21H20N2O2 B268575 N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

Cat. No. B268575
M. Wt: 332.4 g/mol
InChI Key: RCOOSDSNNRLANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor (PPAR) alpha. It was first synthesized in 1998 by GlaxoSmithKline and has since then been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide works by binding to the ligand-binding domain of PPAR alpha and preventing its activation by endogenous ligands such as fatty acids. This results in the inhibition of downstream gene expression and subsequent physiological effects.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-phenylpropoxy)phenyl]isonicotinamide can improve insulin sensitivity, reduce plasma triglyceride levels, and decrease inflammation in animal models of metabolic disorders. It has also been shown to have anti-tumor effects in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments is its selectivity for PPAR alpha, which allows for precise manipulation of this receptor without affecting other PPAR isoforms. However, its relatively low potency and poor solubility can limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(3-phenylpropoxy)phenyl]isonicotinamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and diabetes. Another potential direction is its use as a tool to study the role of PPAR alpha in various physiological processes. Additionally, further research is needed to optimize the synthesis and formulation of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide for use in experimental settings.

Synthesis Methods

The synthesis of N-[2-(3-phenylpropoxy)phenyl]isonicotinamide involves the reaction of 3-phenylpropyl bromide with 2-aminophenyl isonicotinate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with 2-bromoanisole followed by a final deprotection step to yield N-[2-(3-phenylpropoxy)phenyl]isonicotinamide.

Scientific Research Applications

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide has been used extensively in scientific research to study the role of PPAR alpha in various physiological processes. It has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes.

properties

Product Name

N-[2-(3-phenylpropoxy)phenyl]isonicotinamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N2O2/c24-21(18-12-14-22-15-13-18)23-19-10-4-5-11-20(19)25-16-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-15H,6,9,16H2,(H,23,24)

InChI Key

RCOOSDSNNRLANA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.